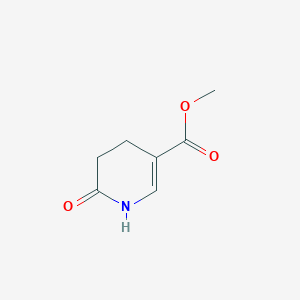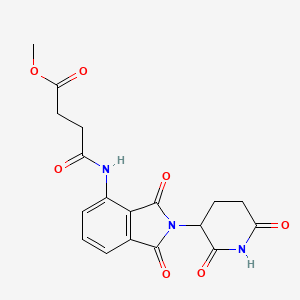
4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and a trimethylsilyl-ethoxy-methyl group at the 1st position of the indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 4th position of the indazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: Introduction of the methyl group at the 5th position using methylating agents like methyl iodide in the presence of a base.
Silylation: Introduction of the trimethylsilyl-ethoxy-methyl group at the 1st position using trimethylsilyl chloride and ethylene glycol under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
科学的研究の応用
4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
作用機序
The mechanism of action of 4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and trimethylsilyl-ethoxy-methyl groups can influence its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
4-Bromo-5-methyl-1H-indazole: Lacks the trimethylsilyl-ethoxy-methyl group, which may affect its chemical reactivity and biological activity.
5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
Uniqueness
The unique combination of the bromine, methyl, and trimethylsilyl-ethoxy-methyl groups in 4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole contributes to its distinct chemical properties and potential applications. These structural features can enhance its reactivity, binding affinity, and specificity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C14H21BrN2OSi |
|---|---|
分子量 |
341.32 g/mol |
IUPAC名 |
2-[(4-bromo-5-methylindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H21BrN2OSi/c1-11-5-6-13-12(14(11)15)9-16-17(13)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
InChIキー |
YCVDNZNYCWFJRW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)N(N=C2)COCC[Si](C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B14770948.png)

![Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B14770962.png)
![3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14770963.png)



![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)




![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)
